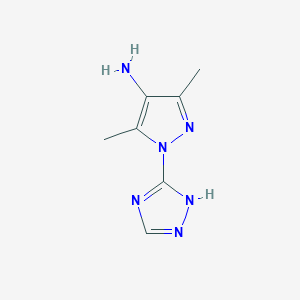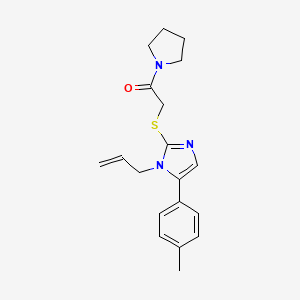![molecular formula C17H17F2N3O3S B2672318 (2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034371-29-2](/img/structure/B2672318.png)
(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a difluoromethylsulfonyl group attached to a phenyl ring, and a cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone group . Difluoromethyl phenyl sulfone, a related compound, is used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds often involves difluoromethylation processes . These processes can involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S . Various methods, including metal-based methods, Minisci-type radical chemistry, and nucleophilic substitution-reductive desulfonylation, have been used .Molecular Structure Analysis
The molecular structure of similar compounds often involves a difluoromethylsulfonyl group attached to a phenyl ring . The exact structure of the requested compound could not be found in the available resources.Chemical Reactions Analysis
Difluoromethylation processes are often used in the synthesis of similar compounds . These processes can involve various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of derivatives containing arylthio/sulfinyl/sulfonyl groups, similar to the difluoromethylsulfonyl moiety. For instance, a study by Wang et al. (2015) reported the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, highlighting the incorporation of the arylsulfonyl group and its impact on the compounds' herbicidal and insecticidal activities. This research demonstrates the potential of such derivatives in agricultural applications Wang et al., 2015.
Another study focused on the synthesis of 2-(trifluoroacetyl)chromones and their reactions with 1,2-diamines, leading to the formation of difluoromethyl-substituted pyrazoles, showcasing a method for constructing complex molecules with potential relevance in material science and pharmaceuticals Irgashev et al., 2015.
Biological Activities and Applications
The structural motifs present in compounds related to the one have been explored for their biological activities. A study by Kumar et al. (2012) synthesized derivatives of 1,3,5-trisubstituted pyrazolines, examining their antimicrobial properties. These compounds, featuring pyrazoline and methanone groups, demonstrated significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents Kumar et al., 2012.
Photocatalytic and Environmental Applications
The photocatalytic applications of related compounds have also been investigated. For example, a study on the removal of malodorous organic sulfides using molecular oxygen and visible light over metal phthalocyanine explored the deodorization of sulfides, leading to the efficient oxidation of these compounds. This research highlights the environmental applications of such chemical processes in mitigating pollution Sun et al., 2008.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3S/c18-17(19)26(24,25)15-7-2-1-4-12(15)16(23)21-8-9-22-14(10-21)11-5-3-6-13(11)20-22/h1-2,4,7,17H,3,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFCXMUKDXYLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2672235.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2672238.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2672241.png)
![Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2672243.png)

![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2672245.png)
![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2672246.png)



![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2672254.png)
![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)
![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2672257.png)
![1-Phenyl-4-[3-(triazol-1-ylmethyl)azetidin-1-yl]butane-1,4-dione](/img/structure/B2672258.png)